4-(Thiophen-2-YL)pyridin-3-amine is a heterocyclic compound that combines a pyridine and a thiophene moiety, making it of interest in various fields such as medicinal chemistry and materials science. This compound exhibits potential biological activities, which have led to its investigation in drug discovery and development.
The compound can be synthesized through various chemical reactions involving pyridine and thiophene derivatives. Its structural characteristics and reactivity make it a subject of interest for research in organic synthesis and pharmacology.
4-(Thiophen-2-YL)pyridin-3-amine is classified as an aromatic amine and belongs to the broader category of nitrogen-containing heterocycles. It contains both a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring containing sulfur.
The synthesis of 4-(Thiophen-2-YL)pyridin-3-amine can be approached through several methods:
The synthesis often requires specific reagents such as ammonium acetate or various solvents like ethanol or dimethylformamide to facilitate the reactions. Reaction conditions such as temperature and time are critical for optimizing yields.
The molecular structure of 4-(Thiophen-2-YL)pyridin-3-amine can be described as follows:
The molecular formula for 4-(Thiophen-2-YL)pyridin-3-amine is , with a molecular weight of approximately 180.24 g/mol. The compound exhibits distinct spectroscopic properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
4-(Thiophen-2-YL)pyridin-3-amine participates in various chemical reactions due to its functional groups:
The reactivity of 4-(Thiophen-2-YL)pyridin-3-amine is influenced by factors such as steric hindrance and electronic effects from neighboring groups, which can affect reaction rates and product distributions.
The mechanism of action for compounds like 4-(Thiophen-2-YL)pyridin-3-amine often involves interactions at biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit antibacterial and antifungal activities, suggesting that 4-(Thiophen-2-YL)pyridin-3-amine could possess similar bioactive properties .
The strategic fusion of distinct heterocyclic systems represents a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacodynamic and pharmacokinetic properties through rational molecular design. 4-(Thiophen-2-yl)pyridin-3-amine exemplifies this approach, integrating thiophene and pyridine rings bridged by a critical amine functionality. This bicyclic architecture combines the electronic diversity of sulfur-containing heterocycles with the hydrogen-bonding capabilities of aminopyridines, creating versatile scaffolds for targeted biological interactions. Such hybrid systems demonstrate enhanced binding affinities to therapeutic targets compared to their monocyclic counterparts, owing to conformational constraints and synergistic electronic effects. The compound's molecular framework (C₉H₈N₂S; MW 176.24 g/mol) positions it as a privileged structure in drug discovery, particularly for applications requiring π-π stacking interactions with biological targets or metal coordination capabilities [8].
Thiophene-pyridine hybrids constitute an emerging class of bioactive compounds with diverse therapeutic applications, leveraging complementary electronic and steric properties. The thiophene moiety contributes significant electron-rich character and enhanced lipophilicity (logP ≈ 2.8), facilitating membrane penetration and target engagement within hydrophobic binding pockets [9]. Concurrently, the pyridine ring introduces hydrogen bond-accepting capacity and moderate basicity (predicted pKa ~5.2), promoting solubility under physiological conditions and enabling salt formation for pharmaceutical formulation. This bifunctional architecture enables dual interaction modes: the thiophene sulfur can engage in weak hydrogen bonding and van der Waals interactions, while the pyridine nitrogen serves as a hydrogen bond acceptor or metal coordination site [4].
Table 1: Comparative Analysis of Thiophene-Containing Pharmacophores
Drug Name | Therapeutic Class | Structural Features | Target/Mechanism |
---|---|---|---|
Ticagrelor | Antiplatelet | Thiophene-pyridine hybrid | P2Y12 ADP receptor antagonist |
Zileuton | Antiasthmatic | Benzothiophene core | 5-Lipoxygenase inhibitor |
Olanzapine | Antipsychotic | Thienobenzodiazepine | Dopamine/serotonin receptor antagonist |
Dorzolamide | Antiglaucoma | Thiophene sulfonamide | Carbonic anhydrase inhibitor |
Penthiopyrad | Antifungal | Thiophene-carboxamide | Succinate dehydrogenase inhibitor |
The strategic integration of thiophene with pyridine enables optimized spatial orientation of pharmacophoric elements. In 4-(Thiophen-2-yl)pyridin-3-amine, the 2-position thiophene linkage creates a ~120° inter-ring dihedral angle that projects the 3-amine group into solvent-exposed regions when bound to target proteins, as evidenced by docking studies of analogous structures [4] [8]. This spatial arrangement has proven particularly valuable in kinase inhibitor design, where the bicyclic system occupies adenine-binding pockets while the exocyclic amine forms critical hydrogen bonds with hinge regions. Approximately 7% of FDA-approved small molecule drugs approved between 2013-2023 contained thiophene nuclei, frequently hybridized with nitrogen-containing heterocycles like pyridine, reflecting their privileged status in drug design [4].
The amine group at the 3-position of the pyridine ring in 4-(Thiophen-2-yl)pyridin-3-amine serves as a critical molecular handle for both synthetic diversification and biological interactions. Positioned ortho to the inter-ring bond and meta to the pyridine nitrogen, this primary amine (-NH₂) exhibits enhanced nucleophilicity compared to aniline derivatives due to diminished resonance effects from the electron-deficient pyridine system [1] [3]. This electronic configuration enables two strategic applications: (1) as a hydrogen bond donor/acceptor in target engagement, and (2) as a synthetic linchpin for derivatization through condensation, acylation, or metal-catalyzed cross-coupling reactions [6].
Table 2: Reactivity and Interaction Profile of 3-Aminopyridine Systems
Interaction Type | Bond Length/Distance (Å) | Energy Contribution (kJ/mol) | Biological Significance |
---|---|---|---|
Hydrogen Bond Donation | N-H···O=C (2.8-3.0) | 12-25 | Kinase hinge region binding |
Hydrogen Bond Acceptance | C=O···H-N (3.0-3.2) | 8-15 | Complementary to acidic residues |
Metal Coordination | N→Metal (2.1-2.3) | 40-75 | Metalloenzyme inhibition |
π-Cation Interaction | Ring···Lys/Arg (3.5-4.0) | 15-30 | Allosteric site recognition |
Hydrophobic Contact | Thiophene-CH₃···Pocket | 4-10 | Selectivity modulation |
In biological contexts, the amine group enables critical hydrogen-bonding networks with target proteins. Molecular modeling of structurally analogous kinase inhibitors demonstrates that the primary amine forms bidentate hydrogen bonds with carbonyl oxygen atoms in kinase hinge regions, with bond distances of 2.85-3.10 Å and binding energy contributions of 12-18 kJ/mol per interaction [6]. Furthermore, the amine serves as an intramolecular electronic modulator, reducing the pyridine ring's electron deficiency and altering its electrostatic potential surface. This modification significantly impacts binding kinetics and residence time, as evidenced by structure-activity relationship (SAR) studies on Mnk inhibitors featuring analogous 3-aminopyridine cores, where amine substitution reduced inhibitory potency by 10-100 fold [6]. The amine's synthetic versatility is exemplified by its participation in palladium-catalyzed Buchwald-Hartwig aminations, facilitating efficient derivatization to produce libraries of N-aryl and N-heteroaryl analogs for SAR exploration [8].
The development of thiophene-fused bicyclic systems follows a distinct evolutionary trajectory in medicinal chemistry, beginning with early psychotropic agents and progressing to targeted therapies. The 1950s witnessed the emergence of simple thiophene derivatives as structural analogs of phenothiazine antipsychotics, though these monocyclic systems exhibited limited target selectivity. A significant advancement occurred with the introduction of ticlopidine in the 1970s, a thienopyridine antiplatelet agent that established the therapeutic viability of thiophene-pyridine hybrids [4] [9]. This first-generation drug, though later superseded by analogs like clopidogrel, validated the thieno[3,2-c]pyridine scaffold as a privileged structure for P2Y12 receptor antagonism, operating through irreversible inhibition of the platelet ADP receptor.
The 1990s marked a diversification phase with tioconazole (1988) and sertaconazole (1992) demonstrating that chlorinated thiophene moieties could significantly enhance antifungal activity through improved membrane penetration and cytochrome P450 binding [4] [9]. This period also saw the strategic incorporation of amine functionalities into bicyclic systems, exemplified by the development of olanzapine (1996), where the basic amino group enabled salt formation for improved solubility and receptor affinity modulation. The 21st century has witnessed sophisticated target-oriented applications, particularly in oncology, where thiophene-pyridine hybrids like OSI-930 (2004) were designed as multi-kinase inhibitors targeting c-KIT and VEGFR2 [4].
Table 3: Evolution of Thiophene-Pyridine Hybrid Therapeutics
Era | Representative Agents | Structural Innovations | Therapeutic Advancements |
---|---|---|---|
1970s | Ticlopidine | Thieno[3,2-c]pyridine core | First antiplatelet thienopyridine |
1980s | Tioconazole | 2-Chlorothiophene-imidazole | Broad-spectrum antifungal |
1990s | Olanzapine | Thienobenzodiazepine with piperazine | Atypical antipsychotic |
2000s | OSI-930 | Aminothiophene-quinoline hybrid | Selective kinase inhibition |
2010s | Ticagrelor | Thiophene-cyclopentylpyrimidine | Reversible P2Y12 antagonism |
2020s | MnK inhibitors (e.g., 7a) | 4-(Dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine | eIF4E phosphorylation inhibition |
Contemporary drug design leverages advanced computational and synthetic approaches to optimize thiophene-pyridine-amine architectures. Structure-based drug design has enabled precise positioning of the amine group for salt bridge formation with aspartate/glutamate residues in targets like MNK kinases [6]. Modern synthetic methodologies, particularly transition metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), have facilitated efficient derivatization of the 4-(Thiophen-2-yl)pyridin-3-amine core, enabling systematic SAR studies [8]. These approaches have yielded compounds with IC50 values in the low nanomolar range against various kinases and epigenetic targets, demonstrating the continued evolution of this versatile scaffold in addressing emerging therapeutic challenges [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1